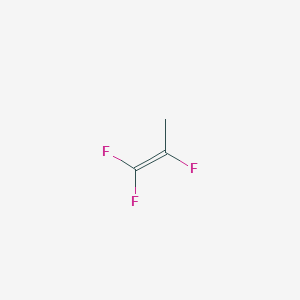

1,1,2-Trifluoro-1-propene

Description

Significance of Fluoroalkenes in Chemical Research

Fluoroalkenes, a class of unsaturated organic compounds containing at least one fluorine atom attached to a double-bonded carbon, are of profound importance in modern chemical research. Their utility stems from the unique properties imparted by the carbon-fluorine bond, which is the strongest single bond in organic chemistry. sciencedaily.com This bond strength, coupled with fluorine's high electronegativity and small size, allows for the creation of molecules with enhanced metabolic stability and specific electronic characteristics. nih.gov

In medicinal chemistry and pharmaceutical development, fluoroalkenes are highly valued. sciencedaily.comalfa-chemistry.com They often serve as bioisosteres, mimicking the structure and behavior of other functional groups, such as peptide amide bonds, while offering improved metabolic resistance. nih.govacs.orgacs.org This strategy is crucial for designing drug candidates with better pharmacokinetic profiles. The introduction of fluorine can significantly alter a molecule's properties, and researchers have developed numerous methods to synthesize these valuable compounds. acs.org

Beyond pharmaceuticals, fluoroalkenes are versatile building blocks in organic synthesis. alfa-chemistry.com They are precursors for a wide array of fluorinated organic compounds and are used in the production of advanced materials, including specialty polymers with high thermal stability and chemical resistance. fishersci.cachemimpex.com The development of new catalytic methods, such as those involving copper or gold, continues to expand the synthetic toolbox, allowing for more precise and efficient transformations of fluoroalkenes into complex target molecules. sciencedaily.comnih.gov

Isomeric Landscape of Trifluoropropenes and Structural Distinctions

The molecular formula C₃H₃F₃ encompasses several structural isomers of trifluoropropene, each with distinct chemical and physical properties determined by the placement of the three fluorine atoms. The subject of this article, 1,1,2-Trifluoro-1-propene , features two fluorine atoms on the first carbon (C1) and one fluorine atom on the second carbon (C2) of the propene backbone. synquestlabs.comnih.gov

A prominent isomer is 3,3,3-Trifluoropropene (B1201522) (also known as 1,1,1-Trifluoropropene), where all three fluorine atoms are located on the terminal methyl group (C3). nist.gov This arrangement makes it a valuable intermediate for introducing the trifluoromethyl (CF₃) group into molecules. Its synthesis was a foundational development in fluorinated alkene chemistry.

Other isomers, though less commonly discussed, include various chlorinated trifluoropropenes which further illustrate the diversity of this chemical class. For instance, 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) exists as two geometric isomers, (E)- and (Z)-, which have different physical properties and reactivity. wikipedia.orggoogle.comresearchgate.net Similarly, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) is another structural isomer where the chlorine atom is positioned at C2. researchgate.netcas.org The relative reactivity of these isomers in chemical reactions, such as dehydrochlorination, can differ significantly. researchgate.net

The structural distinctions among these isomers lead to different chemical behaviors. For example, the distribution of fluorine atoms in this compound creates a highly polarized double bond, influencing its reactivity in addition and polymerization reactions, which differs from the reactivity profile of an isomer like 3,3,3-trifluoropropene where the double bond is adjacent to a stable trifluoromethyl group.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 563-85-9 synquestlabs.com |

| Molecular Formula | C₃H₃F₃ synquestlabs.comnih.gov |

| Molecular Weight | 96.05 g/mol synquestlabs.comnih.gov |

| Boiling Point | -2 °C synquestlabs.com |

Comparison of Selected Trifluoropropene Isomers

| Compound Name | CAS Number | Structure | Key Distinctions |

|---|---|---|---|

| This compound | 563-85-9 synquestlabs.com | CF₂(F)C=CH₂ | Fluorine atoms are on both carbons of the double bond. synquestlabs.com |

| 3,3,3-Trifluoropropene | 677-21-4 nist.gov | CF₃CH=CH₂ | All fluorine atoms form a terminal trifluoromethyl (CF₃) group. nist.gov |

| (E)-1-Chloro-3,3,3-trifluoropropene | 102687-65-0 | CF₃CH=CHCl (trans) | A chloro-substituted isomer with a terminal CF₃ group; exists as E/Z isomers. wikipedia.orggoogle.com |

| 2-Chloro-3,3,3-trifluoropropene | 2730-62-3 cas.org | CF₃C(Cl)=CH₂ | Chlorine atom is on the central carbon of the propene chain. cas.org |

Historical Context and Evolution of Trifluoropropene Chemistry

The study of fluorinated organic compounds has a rich history, with early synthetic methods for trifluoromethylation dating back to the work of Frédéric Swarts in the 1890s. wikipedia.org However, the specific chemistry of trifluoropropenes gained significant traction in the mid-20th century. A pivotal moment was the first successful synthesis of 3,3,3-trifluoropropene in the early 1950s. This was achieved through the dehydroiodination of 3-iodo-1,1,1-trifluoropropane, establishing a foundational method for creating trifluoromethyl-substituted alkenes via elimination reactions. researchgate.net

Early methods for preparing such compounds often relied on dehydrohalogenation or dehalogenation of suitable precursors. researchgate.net For example, syntheses were investigated using starting materials like 1,1,1,3,3-pentachloropropane, which could be fluorinated and then dehydrohalogenated to yield chloro-trifluoropropene isomers. smolecule.com These initial approaches demonstrated the feasibility of producing these valuable compounds, which were recognized as useful intermediates for introducing trifluoromethyl groups into other organic molecules. google.com

The evolution of trifluoropropene chemistry has been marked by significant advances in synthetic methodology. While classical elimination reactions were foundational, contemporary research has increasingly focused on the development of more sophisticated and selective catalytic systems. The advent of transition-metal-catalyzed reactions has provided powerful new tools for functionalizing the carbon-carbon double bond of fluoroalkenes, opening up pathways to complex molecular architectures that were previously difficult to access. sciencedaily.com These modern methods offer milder reaction conditions and greater control over stereoselectivity, expanding the utility of trifluoropropenes in fields like pharmaceutical and agrochemical synthesis. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trifluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2(4)3(5)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGDLROYEAUMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186392 | |

| Record name | Trifluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32718-30-2 | |

| Record name | Trifluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032718302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,1,2 Trifluoro 1 Propene and Its Fluorinated Propene Congeners

Precursor Synthesis and Halogenation Routes

The synthesis of 1,1,2-trifluoro-1-propene and its fluorinated propene congeners involves a variety of precursor materials and halogenation strategies. These methods are designed to introduce fluorine and other halogens into a three-carbon backbone, leading to the desired unsaturated fluorinated hydrocarbon.

Bromination of Trifluoropropenes (e.g., 3,3,3-Trifluoropropene)

A common route to producing brominated trifluoropropenes involves the reaction of 3,3,3-trifluoropropene (B1201522) with bromine. This process can be conducted under illumination to facilitate the reaction. For instance, one method describes adding bromine to a reactor and then introducing 3,3,3-trifluoropropene at a controlled temperature range of 20-100°C under illumination. The completion of the reaction is indicated by a color change of the material to light yellow or colorless, yielding 2,3-dibromo-1,1,1-trifluoropropane. google.com This intermediate can then be further processed to obtain the desired brominated trifluoropropene. google.com

Another approach involves the reaction of 3,3,3-trifluoropropyne (B1345459) with hydrogen bromide (HBr) at elevated temperatures in the presence of a Lewis acid catalyst, such as CuBr₂, CuBr, ZnBr₂, MgBr₂, or AlBr₃. google.com This reaction typically yields a mixture of products, with 1-bromo-3,3,3-trifluoropropene being the main component, alongside 2-bromo-3,3,3-trifluoropropene and 1,2-dibromo-3,3,3-trifluoropropene. google.com

The commercially available 2-bromo-3,3,3-trifluoropropene (BTP) is a key industrial raw material used for incorporating the trifluoromethyl (CF₃) group into organic molecules. acs.org It can be synthesized and utilized in various organic reactions. acs.org

Addition of Hydrogen Halides to Fluorinated Propenes

The addition of hydrogen halides (HX, where X = F, Cl, Br, I) to fluorinated propenes is a fundamental reaction in the synthesis of more saturated fluorinated alkanes. The reactivity of hydrogen halides increases in the order HF < HCl < HBr < HI. libretexts.org The strong bond in hydrogen fluoride (B91410) (HF) makes its reaction with alkenes comparatively slow. libretexts.orglibretexts.org

When a hydrogen halide is added to an unsymmetrical alkene, the addition typically follows Markovnikov's Rule, which states that the hydrogen atom attaches to the carbon with the most existing hydrogen atoms. libretexts.org For example, the reaction of propene with HCl results in 2-chloropropane (B107684) as the major product. libretexts.org This regioselectivity is due to the formation of a more stable secondary carbocation intermediate during the reaction mechanism. shout.educationmsu.edu

The addition of hydrogen bromide to unsymmetrical alkenes can sometimes yield anti-Markovnikov products, depending on the reaction conditions and the purity of the reactants. libretexts.org

Fluorination Reactions for Fluorinated Propene Derivatives

Fluorination is a key process for synthesizing fluorinated propene derivatives. Various fluorinating agents and methods are employed to introduce fluorine atoms into organic molecules.

One common method is the vapor-phase fluorination of propene using hydrogen fluoride (HF), often in the presence of chlorine (Cl₂). This industrial method is scalable and can be adapted for producing various fluorinated propenes. The synthesis of 1-chloro-3,3,3-trifluoro-1-propene (B3333474), for example, can start from 1,1,1,3,3-pentachloropropane, which is fluorinated with HF in the presence of a catalyst to produce 1-chloro-3,3,3-trifluoropropane. smolecule.com

Elemental fluorine (F₂) is a highly reactive fluorinating agent. researchgate.net While it can be challenging to control, under specific conditions, it can act as an electrophile for targeted fluorination. researchgate.net More controlled fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor. mt.com

Catalytic fluorination is also widely used. For instance, the synthesis of (E)-1-chloro-3,3,3-trifluoropropene can be achieved through the vapor-phase fluorination of 1,1,3,3-tetrachloropropene with HF over a chromium oxide-based catalyst, achieving high selectivity for the trans isomer.

Dehydrohalogenation Approaches

Dehydrohalogenation is a crucial step in creating the double bond in fluorinated propenes. This elimination reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons.

For example, after the bromination of 3,3,3-trifluoropropene to form 2,3-dibromo-1,1,1-trifluoropropane, the subsequent dehydrobromination is carried out by reacting it with an alkali solution and a phase-transfer catalyst. google.com This reaction, conducted at 40-90°C with simultaneous rectification, yields 2-bromo-3,3,3-trifluoropropene. google.com

Similarly, 1-chloro-3,3,3-trifluoro-1-propene is synthesized by the dehydrohalogenation of 1-chloro-3,3,3-trifluoropropane. smolecule.com This process is often part of a multi-step synthesis starting from a more saturated precursor. smolecule.com The dehydrochlorination of 1,1,1-trifluoro-2,3-dichloropropane using metal catalysts like FeCl₃ or AlCl₃ can also produce (1E)-1-chloro-3,3,3-trifluoro-1-propene.

Dehydrohalogenation can also be used to synthesize 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) from precursors like 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245ca) or 1,1,1,2-tetrafluoro-2-chloropropane. google.com

Catalytic Synthesis Systems

Catalysis plays a pivotal role in the synthesis of this compound and its congeners, enabling more efficient and selective reactions.

Heterogeneous Catalysis (e.g., activated carbon)

Heterogeneous catalysts, particularly those supported on activated carbon, are significant in the synthesis of fluorinated propenes. tandfonline.com Activated carbon provides a high surface area and can be tailored to enhance catalytic activity. acs.org

In the context of fluorinated propene synthesis, activated carbon can be used as a catalyst support for various reactions. For instance, a process for preparing 1,1,1-trifluoro-2,3-dichloropropane involves contacting 3,3,3-trifluoropropene with chlorine in the presence of a catalyst that can be activated carbon, alumina, or a transition metal oxide. google.com The use of such catalysts can allow for lower reaction temperatures, potentially reducing by-product formation and increasing the yield of the desired product. google.com

Rhodium supported on activated carbon has been studied for the hydroformylation of propene, although it may not be highly selective. researchgate.net The properties of the activated carbon support can influence the reaction pathway. researchgate.net Furthermore, biomass-derived activated carbon is being explored as a sustainable support for catalysts. acs.orgwhiterose.ac.uk

Transition-Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling)

Transition-metal catalysis offers powerful and versatile methods for the synthesis of fluorinated propenes, including congeners of this compound. These reactions often involve the formation of new carbon-carbon bonds through cross-coupling mechanisms, utilizing various metals, with palladium being a prominent example.

Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing fluorinated compounds. A notable method involves the coupling of 2-bromo-3,3,3-trifluoroprop-1-ene (B72328) with unactivated alkylzinc reagents. benthamscience.com This reaction proceeds smoothly to provide a range of fluorinated compounds in high yields. benthamscience.com For instance, using a Cphos-Pd-G3 catalyst, various alkylzinc bromides can be coupled with 2-bromo-3,3,3-trifluoroprop-1-ene to generate trifluoromethyl-containing products. benthamscience.com In a gram-scale synthesis, a combination of Pd(OAc)₂ and S-Phos was also proven effective. benthamscience.com Similarly, palladium catalysts have been used in Negishi-type cross-coupling reactions to functionalize fluorinated olefins by reacting them with arylzinc derivatives. cas.cnbeilstein-journals.org Another approach involves the palladium-catalyzed reaction of (trifluoroisopropenyl)tributyltin with acyl halides, demonstrating the utility of organotin reagents in forming fluorinated ketones. researchgate.net

Beyond palladium, other transition metals like nickel, cobalt, and rhodium have been successfully employed. Nickel and cobalt catalysts, which are more earth-abundant and cost-effective, have been used for the alkylation and arylation of 1-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd). nih.gov A nickel-catalyzed approach couples HCFO-1233zd with alkyl or aryl zinc reagents, while a cobalt-catalyzed method achieves reductive cross-coupling with aryl bromides. nih.gov Rhodium has been shown to enable unique Negishi-type catalytic cross-coupling reactions of fluorinated propenes through a sequence of C–H and C–F bond activation steps at room temperature. cas.cnbeilstein-journals.org This process involves the C–H bond activation providing a fluorinated ligand at the rhodium center, followed by C–F bond activation and C–C coupling. cas.cnbeilstein-journals.org

The table below summarizes key findings in transition-metal catalyzed synthesis of fluorinated propenes.

| Catalyst/Metal | Substrates | Reagents | Key Findings |

| Palladium (Cphos-Pd-G3 or Pd(OAc)₂/S-Phos) | 2-Bromo-3,3,3-trifluoroprop-1-ene | Alkylzinc reagents | Provides a variety of fluorinated compounds in high yields. benthamscience.com |

| Nickel (Ni(PPh₃)₂Cl₂) | 1-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd) | Alkyl/aryl zinc reagents | Effective coupling under mild conditions, achieving yields up to 92%. nih.gov |

| Cobalt | 1-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233zd) | Aryl bromides | Reductive arylation with broad electrophile scope and good functional group tolerance. nih.gov |

| Rhodium | Fluorinated propenes (e.g., Z-1,3,3,3-tetrafluoropropene) | Organozinc reagents (e.g., Zn(CH₃)₂) | Proceeds via consecutive C–H and C–F bond activation at room temperature. cas.cnbeilstein-journals.org |

Stereoselective and Regioselective Synthesis Techniques

Controlling the stereochemistry and regiochemistry during the synthesis of fluorinated propenes is critical for accessing specific isomers with desired properties. Significant progress has been made in developing asymmetric routes and in controlling cis-trans isomerism.

Asymmetric Synthetic Routes

Asymmetric synthesis allows for the creation of chiral fluorinated molecules with high enantioselectivity. One successful strategy is the asymmetric hydroformylation of fluorinated olefins. benthamdirect.com For example, 3,3,3-trifluoroprop-1-en-2-yl acetate (B1210297) can be hydroformylated using a rhodium(I) catalyst in the presence of chiral phosphine (B1218219) ligands like DuanPhos to produce the corresponding branched aldehyde with good regio- and enantioselectivity. benthamdirect.com

Another powerful tool is the Pauson-Khand reaction (PKR). Chiral 1,7-enynes containing fluorine atoms or fluoroalkyl groups on aryl moieties can undergo intramolecular PKR to yield bicyclic cyclopentenones with high diastereoselectivity. benthamscience.com The reaction typically involves treating the enyne with a cobalt carbonyl complex, followed by the addition of an oxidant like N-methylmorpholine N-oxide (NMO). benthamscience.com

The development of chiral rhodium(II) catalysts has enabled highly efficient asymmetric cyclopropenation reactions. researchgate.net These catalysts can be used with fluorinated donor-acceptor diazoalkanes and a wide range of alkynes to produce enantioenriched trifluoromethyl-substituted cyclopropanes. researchgate.net Myoglobin-catalyzed olefin cyclopropanation with 2-diazo-1,1,1-trifluoroethane also provides an effective route to asymmetric trifluoromethyl-substituted cyclopropanes. researchgate.net Furthermore, organocatalytic fluorocyclization has emerged as a method for the enantioselective construction of tertiary fluorides, which are important motifs in drug design. sioc-journal.cn

Control of Cis-Trans Isomerism in Fluorinated Propene Synthesis

The geometric configuration of the double bond in fluorinated propenes significantly influences their physical and chemical properties. tandfonline.com Therefore, methods that selectively produce either the cis (Z) or trans (E) isomer are highly valuable.

A facile and highly stereoselective synthesis for (E)-1-aryl-1,2,3,3,3-pentafluoropropenes and (E)-1-aryl-2-chloro-1,3,3,3-tetrafluoropropenes has been developed. nih.gov This method starts with the reaction of an arenecarbaldehyde with a carbenoid reagent, followed by substitution of the resulting hydroxyl group with fluorine and subsequent dehydrohalogenation, which proceeds with excellent (E)-selectivity. nih.gov The resulting (E)-isomers can then be subjected to photochemical isomerization using a high-pressure mercury lamp to access the corresponding (Z)-isomers, which can be separated by chromatography. nih.gov The stereochemistry of the isomers is often assigned based on characteristic coupling constants in their ¹³C- and ¹⁹F-NMR spectra. nih.gov

Another stereoselective approach involves the reductive bissilylation of aryl trifluoromethyl acetylenes using TMSCl/Mg. oup.com This reaction prepares (E)-1-aryl-3,3,3-trifluoro-1,2-di(trimethylsilyl)-1-propenes in good yields. oup.com The resulting bissilylated propenes can serve as building blocks for further stereoselective transformations. oup.com Generally, for acyclic systems, trans isomers are thermochemically more stable than cis isomers due to reduced steric hindrance between substituents. tandfonline.com

Novel Methodologies for Organofluorine Building Blocks

The development of novel synthetic methods for creating versatile organofluorine building blocks is crucial for expanding the toolbox of fluorine chemistry. These building blocks serve as precursors for more complex fluorinated molecules, including derivatives of this compound.

One innovative strategy is the use of difluorinated silyl (B83357) enol ethers (DFSEEs) as unique fluoroalkylating reagents. sioc-journal.cn These building blocks can participate in a wide array of reactions, including aldol, Mannich, arylation, and conjugate additions, to introduce a gem-difluoroalkylated carbonyl moiety into various molecular scaffolds. sioc-journal.cn

Halofluorination represents another important method for generating useful building blocks. beilstein-journals.org This process involves the reaction of an alkene with a halogen cation source (like N-halosuccinimides) and a nucleophilic fluorine source. beilstein-journals.orgresearchgate.net The reaction proceeds via a halonium ion intermediate, resulting in the anti-addition of a halogen and a fluorine atom across the double bond to form a vicinal halofluoride. beilstein-journals.org These products are valuable because the differing reactivity of the halogen and fluorine atoms allows for further selective transformations. beilstein-journals.org

Decarboxylative strategies have also emerged as a relatively new methodology for introducing fluorine-containing groups. oup.com This approach is advantageous due to the wide availability of functionalized carboxylic acids and its applicability to sp³-rich systems. oup.com Additionally, the combination of metal catalysis with electrophilic fluorination has led to new synthetic pathways, such as the palladium(II)-catalyzed intermolecular fluoroamination of styrenes. umich.edu The development of new reagents, such as difluoro(fluorosulfonyl)acetic acid, which generates difluorocarbene, continues to provide new avenues for creating fluorinated compounds. umich.edu These innovative approaches, which often leverage non-traditional starting materials and reaction pathways, are essential for the synthesis of the next generation of organofluorine molecules.

Mechanistic Investigations of Chemical Reactivity of 1,1,2 Trifluoro 1 Propene and Fluorinated Propene Analogues

Electrophilic and Nucleophilic Reactions of the Carbon-Carbon Double Bond

The presence of fluorine atoms significantly influences the reactivity of the carbon-carbon double bond in 1,1,2-trifluoro-1-propene and its analogues, modulating its susceptibility to both electrophilic and nucleophilic attack.

The addition of halogens and hydrogen halides to fluorinated propenes is a key area of study. The double bond in these compounds allows for electrophilic addition reactions. smolecule.com For instance, the reaction of this compound with hydrogen halides (HX) can theoretically lead to two different products depending on the regioselectivity of the addition.

The regiochemistry of the addition of hydrogen halides to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms. chemguide.co.uklibretexts.org However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the stability of the intermediate carbocation, sometimes leading to anti-Markovnikov products. askfilo.com For example, the electrophilic addition of hydrogen chloride (HCl) to 3,3,3-trifluoropropene (B1201522) results in the formation of 1-chloro-3,3,3-trifluoropropane, an anti-Markovnikov product. askfilo.com This is attributed to the destabilizing effect of the CF3 group on the adjacent carbocation.

The general mechanism for the electrophilic addition of a hydrogen halide to an alkene involves the initial attack of the electrophile (proton) on the π electrons of the double bond, forming a carbocation intermediate. libretexts.org This is followed by the nucleophilic attack of the halide ion on the carbocation. libretexts.org The rate of reaction with different hydrogen halides generally follows the order HI > HBr > HCl > HF, which is related to the decreasing bond strength of H-X. libretexts.orgchemguide.co.uk

Halogenation of alkenes, such as with bromine (Br₂) or chlorine (Cl₂), typically proceeds through a mechanism involving a cyclic halonium ion intermediate. libretexts.orglibretexts.org This intermediate is then attacked by a halide ion from the anti-face, leading to anti-addition. libretexts.org

Table 1: Products of Addition Reactions to Fluorinated Propenes

| Reactant | Reagent | Product(s) | Reference |

| 3,3,3-Trifluoropropene | HCl | 1-chloro-3,3,3-trifluoropropane | askfilo.com |

| Propene | HBr | 2-bromopropane | chemguide.co.uk |

| 1-Chloro-3,3,3-trifluoro-1-propene (B3333474) | Halogens/Hydrogen Halides | Dihalogenated derivatives | smolecule.com |

| Tetrafluoroallene | HX (X = F, Cl, Br) | XCF₂CH=CF₂ | cas.cn |

Fluorinated alkenes are particularly susceptible to nucleophilic attack due to the electron-withdrawing effects of the fluorine atoms. rsc.org This can lead to various reaction pathways, including nucleophilic vinylic substitution (SNV) and allylic substitution with rearrangement (SN2').

The SN2' reaction is a type of nucleophilic substitution where the nucleophile attacks the double bond, leading to the displacement of a leaving group from the allylic position with a concomitant shift of the double bond. rsc.org Reactions of certain fluorinated allylic halides, such as 2,3,3-trichloro-1,1,3-trifluoropropene, with nucleophiles have been identified as unambiguous examples of SN2' reactions. rsc.org The reaction is initiated by the attack of the nucleophile on the double bond, which is made more electrophilic by the attached fluorine atoms. rsc.org

Computational studies on the reaction of 1,1,2,3-tetrafluoropropene with chlorine atoms have shown that Cl-atom addition to the double bond is the dominant pathway compared to hydrogen abstraction. rsc.org The addition can occur at either the α- or β-carbon, with addition to the β-carbon being more favorable. rsc.org

Rearrangements are also observed in the reactions of fluorinated propenes. For instance, the ionic reaction of tetrafluoroallene with hydrogen halides (HX) and fluoride (B91410) ions leads to rearranged products. cas.cn The study of halonium ions derived from 4-bromo-1,1,2-trifluorobut-1-ene has revealed rearrangements involving neighboring group participation to form five-membered ring intermediates. dtic.mil

Addition Reactions with Halogens and Hydrogen Halides

Substitution Reactions and Derivatization

Substitution reactions provide a means to introduce new functional groups into fluorinated propenes, leading to a wide range of derivatives.

Nucleophilic substitution can occur at halogenated centers in fluorinated propene analogues. For instance, 1-chloro-3,3,3-trifluoro-1-propene can react with nucleophiles like hydroxide (B78521) ions to yield 3,3,3-trifluoro-1-propanol. smolecule.com The presence of activating groups, such as a nitro group, can facilitate nucleophilic aromatic substitution. thieme-connect.com

The reaction of (E)-1-chloro-3,3,3-trifluoropropene (HFCO-1233zd) with phenols and alcohols in the presence of a base like potassium hydroxide provides a convenient route to synthesize various aryloxy and alkoxy-substituted trifluoropropenes. researchgate.net These reactions demonstrate the utility of nucleophilic substitution for creating diverse derivatives.

Organolithium reagents are powerful nucleophiles that can be used for substitution reactions. The reaction of 2-bromo-3,3,3-trifluoropropene with sec-butyllithium (B1581126) or n-butyllithium followed by quenching with methanol (B129727) leads to the formation of substituted products. lookchem.com

The reactions of fluorinated propenes with radicals, particularly hydroxyl (OH) radicals, are of significant interest in atmospheric chemistry. These reactions are typically initiated by the addition of the radical to the carbon-carbon double bond. researchgate.net

Theoretical studies on the reaction of 2-bromo-3,3,3-trifluoropropene (2-BTP) with OH radicals have shown that the reaction proceeds via addition to the double bond, followed by subsequent decomposition. mdpi.com Similarly, the atmospheric degradation of 3,3,3-trifluoro-2-(trifluoromethyl)propene is initiated by the addition of OH radicals to the double bond. researchgate.net

The reaction of 1,1,2,3-tetrafluoropropene with chlorine atoms, another important atmospheric radical, also proceeds primarily through addition to the double bond. researchgate.net The subsequent reactions of the resulting radicals in the presence of oxygen and nitrogen oxides lead to the formation of various degradation products. rsc.org

Table 2: Rate Constants for Radical Reactions with Fluorinated Propenes

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference |

| 3,3,3-trifluoro-2-(trifluoromethyl)propene | OH | - | researchgate.net |

| 2-fluoropropene | OH | 2.01 × 10⁻¹¹ | researchgate.net |

| 1,1,2,3-tetrafluoropropene | Cl | 1.21 × 10⁻¹⁰ (calculated) | rsc.org |

Nucleophilic Substitution at Halogenated Centers

Oxidative and Reductive Transformations

The carbon-carbon double bond and the halogen substituents in fluorinated propenes make them susceptible to both oxidation and reduction.

Oxidation of fluorinated propenes can lead to the formation of various oxygenated products. For example, the oxidation of electron-poor olefins like 3,3,3-trifluoropropene can be achieved using osmium tetroxide (OsO₄) to form diols. lookchem.com The oxidation of 1-propene, 1,1,2,3,3,3-hexafluoro-, telomer with chlorotrifluoroethene has also been reported. nih.gov In the atmosphere, the oxidation of fluorinated propenes is often initiated by radicals like OH, leading to the formation of carbonyl compounds and other degradation products. researchgate.net For instance, the Cl-atom initiated oxidation of CF₃CF=CH₂ gives CF₃C(O)F as a major product. researchgate.net

Reduction of fluorinated propenes can lead to the formation of less halogenated compounds. For example, 1-propene, 2,3,3,3-tetrachloro- can be reduced using agents like lithium aluminum hydride or sodium borohydride (B1222165) to form less chlorinated derivatives. The reduction of oxidized telomers of 1-propene, 1,1,2,3,3,3-hexafluoro- has also been described. nih.gov

Complex Reaction Pathways and Rearrangements

The chemical transformations of fluorinated propenes are often characterized by intricate reaction pathways that deviate significantly from their non-fluorinated counterparts. These pathways frequently involve the activation of strong carbon-fluorine (C–F) or carbon-hydrogen (C–H) bonds, often mediated by transition metal complexes.

Research involving rhodium complexes has revealed competing reaction pathways. For instance, the reaction of 3,3,3-trifluoropropene with a rhodium hydrido complex, [Rh(H)(PEt3)3], in the presence of a base, leads to C–F bond activation, yielding a rhodium fluorido complex and 1,1-difluoro-1-propene. chem-soc.si At lower temperatures, an intermediate rhodium-olefin complex can be detected, highlighting the stepwise nature of the reaction. chem-soc.si In contrast, using a rhodium silyl (B83357) complex with the same propene analogue results in the formation of a stable complex with a bonded fluorinated olefin, without C-F activation. chem-soc.si

Rearrangements are a common feature in the reactivity of these compounds. Studies on 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) have shown that after an initial C-H bond activation by a rhodium complex, a subsequent 1,2-fluorine shift can occur. nih.govresearchgate.net Similar rearrangements have been observed with various rhodium precursors. nih.govresearchgate.net The reaction of fluorinated propenes with an aluminium(I) complex demonstrates further complexity, including the potential for C=C bond migration and the formation of metallocyclopropane intermediates. rsc.org These reactions can proceed through two distinct mechanisms: a direct oxidative addition that retains the alkene's stereochemistry or a stepwise pathway involving the metallocyclopropane intermediate that leads to an inversion of stereochemistry. rsc.org

Furthermore, reactions can proceed through multi-metallic intermediates. The reaction of a rhodium-alkenyl complex with dimethylzinc (B1204448) was found to proceed via a heterobimetallic rhodium-zinc intermediate, which was identified through variable temperature NMR studies. nih.govresearchgate.net This understanding of intermediate formation has enabled the development of novel cross-coupling reactions. researchgate.netnih.gov The pyrolysis of related compounds like 1,1,2-trifluoro-1,2-dichloroethane also shows complex pathways, involving the formation of carbenes (CF2: and CFCl:), which can then recombine or react with other species to form a variety of products, including cyclic compounds. fluorine1.ru

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic parameters of reactions involving fluorinated propenes provide quantitative insight into their reactivity, defining reaction rates, energy requirements, and the feasibility of different pathways.

The determination of reaction rate constants is fundamental to understanding reaction kinetics. For many fluorinated propenes, a key reaction pathway, especially in atmospheric chemistry, is their interaction with hydroxyl (OH) radicals. These rate constants are often temperature-dependent and are typically expressed using a modified Arrhenius equation.

Studies have measured the rate constants for a variety of fluorinated alkenes. For example, the reaction of OH radicals with trans-1-chloro-3,3,3-trifluoropropene was studied using a flash photolysis resonance-fluorescence technique over a range of temperatures. acs.org The resulting rate constant showed a non-linear temperature dependence. acs.org Similarly, rate constants for fully fluorinated propenes and butenes have been determined, showing how the degree and position of fluorination affect reactivity towards OH radicals. nih.govresearchgate.netnist.gov Theoretical calculations using transition-state theory are also employed to predict rate constants, particularly for complex reaction networks where experimental measurement is challenging. mdpi.com

Table 1: Experimentally Determined Rate Constants for Reactions of Fluorinated Alkenes with OH Radicals

| Compound | Rate Constant Expression (k, in cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Source |

|---|---|---|---|

| Hexafluoropropene (C₃F₆) | 9.75 × 10⁻¹⁴ (T/298)¹·⁹⁴ exp(+922/T) | 230-480 | nih.govnist.gov |

| trans-1-Chloro-3,3,3-trifluoropropene | 1.025 × 10⁻¹³ (T/298)²·²⁹ exp(+384/T) | 220-370 | acs.org |

| (E)-1-Chloro-3,3,3-trifluoropropene | Not specified | Not specified | industrialchemicals.gov.au |

| 3,3,3-Trifluoropropene | 2.0 × 10⁻¹¹ (estimated) | 298 | nih.gov |

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. sparkl.me For reactions of fluorinated propenes, Ea values determine which of the multiple competing pathways is kinetically favored. Experimental determination often involves measuring reaction rates at different temperatures and applying the Arrhenius equation. sparkl.me

Table 2: Calculated Activation Energies and Barriers for Selected Reactions

| Reaction System | Pathway | Activation Energy / Barrier | Source |

|---|---|---|---|

| HFO-1234ze + Al(I) complex | Direct Oxidative Addition (sp² C-F) | 23.5 kcal/mol | rsc.org |

| HFO-1234ze + Al(I) complex | Metallocyclopropane formation | 27.1 kcal/mol | rsc.org |

| CF₃C₆F₅ + Co(PMe₃)₄ | Second C-F bond activation | 30.85 kcal/mol | researchgate.net |

| Al₁₃⁻ + C₂F₄ fragment | First fluorination step | 4.2 kcal/mol | aip.org |

| Al₁₃⁻ + C₂F₄ fragment | Second fluorination step | 17.0 kcal/mol | aip.org |

Reaction enthalpy (ΔH) indicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat. Along with the energy barrier (activation energy), it defines the potential energy surface of a reaction. Theoretical calculations are a powerful tool for mapping these surfaces.

For the reaction of 1-bromo-3,3,3-trifluoropropene with the OH radical, computational studies have mapped out the potential energy surface for six different pathways. mdpi.com The H-atom abstraction from one of the double-bonded carbons, for example, was found to be exothermic with a total energy of the products being -5.9 kcal/mol relative to the reactants. mdpi.com In another study on the fluorination of aluminum clusters by tetrafluoroethylene (B6358150) fragments, the reaction channels were predicted to be highly exothermic, with calculated reaction enthalpies of -74 and -65.1 kcal/mol for specific steps. aip.org The formation of strong element-fluorine bonds (e.g., Si-F, Al-F, Zr-F) is often the primary thermodynamic driving force for C-F activation reactions. acs.orgscispace.com

Thermochemical analysis involves the systematic study of the energy changes accompanying chemical reactions. For fluorinated compounds, this often begins with accurately determining the standard enthalpy of formation (ΔfH°). Combustion calorimetry is a key experimental technique for this, though it can be complicated by the formation of products like tetrafluoromethane (CF₄) in addition to CO₂ and HF. nih.gov These fundamental data are critical for calculating the enthalpies of more complex reactions. nih.gov

Theoretical methods are widely used to construct detailed potential energy surfaces, which provide a comprehensive thermochemical picture of a reaction. mdpi.com These surfaces map the energy of the system as a function of the geometric coordinates of the atoms, revealing the lowest energy paths from reactants to products, including all transition states and intermediates. mdpi.com Such analyses have been crucial in understanding the degradation mechanisms of fluorinated propenes in the atmosphere and in various chemical processes. researchgate.net

Reaction Enthalpies and Energy Barriers

Influence of Fluorine Substituents on Electronic Properties and Reactivity

This strong electron-withdrawing effect generally deactivates the double bond towards electrophilic attack. However, it can also create new reaction possibilities. The high strength of the C-F bond (bond dissociation energies can exceed 500 kJ/mol) makes it generally unreactive, but its cleavage can be facilitated by forming even stronger bonds, such as with silicon, boron, or various metals. scispace.comnist.gov The reactivity of fluorinated propenes often involves a competition between the activation of a strong C-F bond and a typically weaker C-H bond. For example, in reactions with rhodium complexes, the choice of ancillary ligands on the metal and the specific fluorinated propene can selectively favor either C-F or C-H bond activation. researchgate.netnih.gov

Furthermore, fluorine substitution can lead to reactivities that are not observed in their non-fluorinated analogues. nist.gov For instance, α-fluorine substitution can dramatically increase the reaction rate in certain nucleophilic substitutions, contrary to what would be expected from a typical SN2 pathway. nist.gov This is attributed to the unique electronic effects of fluorine, which can stabilize transition states or intermediates through hyperconjugation or other orbital interactions. In reactions of fluorinated propenes with metal complexes, the coordination of the olefin to the metal center is a crucial first step, but this can be challenging due to the lowered electron density of the π-system. studylib.net Overcoming this initial step is key to enabling subsequent transformations like C-F bond activation. studylib.netresearchgate.net

Environmental Chemistry and Atmospheric Fate of Fluorinated Propenes

Atmospheric Lifetimes and Persistence Modeling

The atmospheric lifetime of a compound is a crucial parameter for assessing its environmental impact, including its potential for long-range transport and its global warming potential (GWP). The lifetime is primarily determined by the rate of its reaction with OH radicals.

While the specific atmospheric lifetime of 1,1,2-trifluoro-1-propene has not been experimentally determined, it can be estimated based on the reactivity of similar compounds. For example, trans-1-chloro-3,3,3-trifluoropropene has an atmospheric lifetime of approximately 26 days. europa.eu A Canadian regulatory assessment of a similar compound, (1Z)-1-chloro-2,3,3-trifluoro-1-propene, indicates an atmospheric half-life of 1 to 10 days, based on which it is expected to be persistent in the air. canada.ca Given these analogues, the atmospheric lifetime of this compound is likely to be on the order of days to weeks. This relatively short lifetime means it will likely have a low GWP.

Table 2: Atmospheric Lifetimes of Selected Fluorinated Propenes

| Compound | Atmospheric Lifetime | Reference |

|---|---|---|

| trans-1-chloro-3,3,3-trifluoropropene | ~26 days | europa.eu |

| (1Z)-1-chloro-2,3,3-trifluoro-1-propene | 1 to 10 days (half-life) | canada.ca |

| 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) | ~11 days | N/A |

| 3,3,3-trifluoro-1-propene (HFO-1243zf) | ~19 hours (half-life vs OH) | service.gov.uk |

Partitioning Behavior in Environmental Compartments (e.g., air, water)

The partitioning of a chemical in the environment describes its distribution between different environmental media such as air, water, soil, and biota. This behavior is governed by its physical and chemical properties, including vapor pressure, water solubility, and the Henry's Law constant.

For this compound, a high vapor pressure and a low boiling point (estimated around -17°C) suggest that if released to the environment, it will predominantly partition to the atmosphere. chemsrc.com The Henry's Law constant (H) is a key indicator of the air-water partitioning behavior. A large H value indicates a tendency for the compound to move from water to air. While an experimental value for this compound is not available, an estimated Henry's Law constant for the isomer 3,3,3-trifluoro-1-propene is 0.76 atm·m³/mol, which signifies rapid volatilization from water. nih.gov

The octanol-water partition coefficient (Kow) provides insight into a chemical's potential to bioaccumulate. A computed Log Kow of 1.4 for a trifluoropropene isomer suggests a low potential for bioaccumulation in aquatic organisms. nih.gov

Table 3: Estimated Physicochemical Properties and Partitioning Indicators for Trifluoropropene Isomers

| Property | Estimated Value | Implication | Reference Isomer | Reference |

|---|---|---|---|---|

| Boiling Point | -17.0 °C | Volatile, exists as a gas | trifluoropropene (CAS 32718-30-2) | chemsrc.com |

| Vapor Pressure | 3192 mmHg at 25°C | Partitions to air | trifluoropropene (CAS 32718-30-2) | chemsrc.com |

| Log Kow | 1.4 | Low bioaccumulation potential | This compound | nih.gov |

| Henry's Law Constant | 0.76 atm·m³/mol | Rapid volatilization from water | 3,3,3-trifluoro-1-propene | nih.gov |

Global Transport and Distribution Models

Due to its relatively short atmospheric lifetime (estimated to be in the order of days to weeks), this compound is not expected to undergo significant long-range atmospheric transport to remote regions like the Arctic. Compounds with lifetimes of this order are largely removed from the atmosphere before they can be globally distributed.

Global transport and distribution models are complex computational tools used to predict the movement and fate of chemicals on a global scale. researchgate.net These models have been applied to more persistent fluorinated compounds, but specific modeling studies for this compound are not found in the literature, likely due to its lower production volumes and shorter lifetime compared to other major industrial fluorocarbons. The primary environmental exposure to this compound would be expected to occur on a local and regional scale near its sources of emission.

Analytical Methodologies for 1,1,2 Trifluoro 1 Propene and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating components from a mixture, which is a critical first step in the analysis of fluorinated propenes that may contain isomers and impurities from the synthesis process.

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography (GC) is a primary technique for determining the purity of volatile compounds like 1,1,2-Trifluoro-1-propene and for separating its isomers. osti.gov The method's high resolution makes it ideal for separating structurally similar compounds, such as cis- and trans-isomers, which often exhibit different physical properties like boiling points. vurup.skgoogle.com For instance, GC is routinely used to assess the quality of clean agent fire extinguishing systems and refrigerants, where even small impurities can affect performance. unep.org

The choice of the capillary column's stationary phase is critical for achieving effective separation. vurup.sk Polar capillary columns are often employed to distinguish between E- and Z-isomers of halogenated propenes due to differences in their dipole moments. In practice, a GC system equipped with a flame ionization detector (FID) or a thermal conductivity detector (TCD) is commonly used. For complex mixtures or when unidentified impurities are present, coupling GC with mass spectrometry (GC-MS) is the preferred approach. unep.orgnist.gov The purity is typically determined by quantifying all detected impurities and subtracting their total from 100%. osti.gov

Table 1: Illustrative GC Parameters for Analysis of Fluorinated Propenes

| Parameter | Value/Type | Purpose | Reference |

|---|---|---|---|

| Column | Capillary, Polar (e.g., DB-624) | Separation of E/Z isomers | |

| Capillary, Nonpolar (e.g., Polydimethylsiloxane) | General purity assessment | osti.gov | |

| Carrier Gas | Helium or Nitrogen | Mobile phase to transport analytes | osti.gov |

| Detector | Flame Ionization Detector (FID) | High sensitivity for organic compounds | osti.gov |

| Thermal Conductivity Detector (TCD) | Universal detector, suitable for major components | acs.org | |

| Mass Spectrometer (MS) | Identification of separated components | unep.orgshimadzu.com |

| Quantitation | Standard Addition Method | Accurate concentration determination | osti.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives. Each method provides unique information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of fluorinated organic compounds. researchgate.net Both proton (¹H) and fluorine-19 (¹⁹F) NMR are utilized. rsc.org

¹⁹F-NMR is particularly advantageous because the ¹⁹F nucleus has 100% natural abundance and a spin of ½, similar to protons. magritek.com Its large chemical shift range minimizes the likelihood of signal overlap, which is common in ¹H-NMR. magritek.com Chemical shifts and spin-spin coupling constants (J-values) provide detailed information about the electronic environment and connectivity of the fluorine atoms. researchgate.net

¹H-NMR provides complementary information about the hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integral values help identify the different types of protons and their relative numbers. docbrown.info The coupling between ¹H and ¹⁹F nuclei (ⁿJHF) is particularly useful for confirming the proximity of hydrogen and fluorine atoms within the molecular structure. researchgate.net

Table 2: Representative NMR Data for Trifluoro-substituted Propanes and Propenes

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 3-Bromo-1,1,1-trifluoropropane | ¹H | 3.35 (CH₂) | J(H,H) = 10.3 | chemicalbook.com |

| ¹H | 2.60 (CH₂) | J(H,F) = 9.8 | chemicalbook.com | |

| (E)-1,1,1-Trifluorodec-3-ene | ¹⁹F | -66.8 (t) | J(F,H) = 8.2 | beilstein-journals.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorptions include C=C double bond stretching and C-F bond stretching vibrations. docbrown.info

The C=C stretching vibration for alkenes typically appears in the region of 1650–1680 cm⁻¹. The strong absorptions corresponding to C-F stretching are usually found in the 1400-1000 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region, which provides a unique pattern of absorptions for a specific compound, allowing for its definitive identification when compared against a reference spectrum. docbrown.info

Table 3: General IR Absorption Frequencies for Functional Groups in Fluorinated Propenes

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=C | Stretching | ~1650 - 1680 | |

| =C-H | Stretching | ~3010 - 3095 | docbrown.info |

| C-F | Stretching | ~1000 - 1400 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS/MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its elemental composition through high-resolution mass spectrometry (HRMS). beilstein-journals.org The fragmentation pattern observed in the mass spectrum offers clues to the molecule's structure. For fluorinated propenes, common fragments may arise from the loss of halogen atoms or the trifluoromethyl (CF₃) group. nih.gov

The hyphenated technique of Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS, making it a cornerstone for the analysis of complex mixtures. nist.govnih.gov It is particularly effective for identifying unknown impurities. unep.org For trace-level analysis in complex matrices, tandem mass spectrometry (GC-MS/MS) using Multiple Reaction Monitoring (MRM) provides enhanced selectivity and sensitivity, allowing for the detection of target compounds with minimal interference. shimadzu.com

Table 4: Example Mass Spectrometry Data for a Trifluoropropene Derivative

| Compound | Technique | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Reference |

|---|---|---|---|---|

| 1,1,2-Trichloro-3,3,3-trifluoropropene | GC-MS | 198 | 163, 165 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule. While not a primary tool for the detailed structural elucidation of simple alkenes, it is crucial for studying their photochemical properties. acs.org For fluorinated olefins, UV absorption cross-sections are measured to help estimate key environmental metrics such as atmospheric lifetime and ozone depletion potential. acs.org The analysis involves exposing the compound to UV radiation and monitoring for degradation byproducts, often using GC.

Advanced Structural Elucidation Techniques

The definitive identification and detailed structural characterization of this compound and its derivatives rely on a combination of sophisticated analytical methodologies. While fundamental techniques provide basic information, advanced methods are essential for unambiguous structural assignment, stereochemical determination, and understanding complex molecular features. These techniques include multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution Mass Spectrometry (MS), single-crystal X-ray crystallography, and computational chemistry.

Multi-dimensional and Multinuclear NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organofluorine compounds in solution. Due to the presence of multiple spin-active nuclei (¹H, ¹³C, and ¹⁹F), a suite of advanced NMR experiments is often employed.

¹H, ¹³C, and ¹⁹F NMR Spectroscopy

One-dimensional NMR provides fundamental information about the chemical environment of the nuclei. For this compound, the ¹H NMR spectrum would show signals for the methyl (CH₃) group, while the ¹⁹F NMR would reveal the environments of the three fluorine atoms. The ¹⁹F nucleus is particularly advantageous for NMR due to its 100% natural abundance and high gyromagnetic ratio, leading to high sensitivity. magritek.com Furthermore, the wide chemical shift range of ¹⁹F NMR minimizes the likelihood of signal overlap, which can be a challenge in complex molecules. magritek.com

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between atoms. numberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies spin-spin couplings between protons (¹H-¹H COSY) or between fluorine atoms (¹⁹F-¹⁹F COSY). It is crucial for mapping out the proton and fluorine spin systems within the molecule. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. It is used to assign which protons are attached to which carbon atoms. youtube.comsdsu.edunih.gov An equivalent experiment, ¹⁹F-¹³C HSQC, can identify direct C-F bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. researchgate.net In organofluorine chemistry, ¹⁹F-¹⁹F NOESY is particularly useful for determining stereochemistry, as through-space correlations can be distinguished from the often-observed long-range through-bond couplings. researchgate.net

The table below illustrates typical NMR data that would be expected for a fluorinated propene derivative, showcasing the types of correlations observed.

| Technique | Observed Correlation | Information Gained |

| ¹H-¹H COSY | Correlation between adjacent non-equivalent protons. | Establishes H-C-C-H connectivity. |

| ¹⁹F-¹⁹F COSY | Correlation between non-equivalent fluorine atoms. | Establishes F-C-C-F or F-C-F connectivity. |

| ¹H-¹³C HSQC | Cross-peak between a proton and a carbon signal. | Identifies direct C-H bonds. |

| ¹H-¹³C HMBC | Cross-peak between a proton and a carbon 2-3 bonds away. | Connects molecular fragments. |

| ¹⁹F-¹³C HMBC | Cross-peak between a fluorine and a carbon 2-3 bonds away. | Confirms placement of fluorine atoms. nih.gov |

| ¹⁹F-¹⁹F NOESY | Correlation between fluorine atoms close in 3D space. | Differentiates stereoisomers (e.g., E/Z). researchgate.net |

Mass Spectrometry (MS) Coupled with Gas Chromatography (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. semanticscholar.orgwikipedia.org GC separates the components of a mixture, and the MS provides mass information for each component, allowing for both identification and structural analysis. wikipedia.org

Fragmentation Analysis

In electron ionization (EI) mass spectrometry, a molecule is fragmented into characteristic charged ions. The resulting fragmentation pattern is a molecular fingerprint that can be used for identification. For fluorinated compounds, fragmentation pathways often involve the loss of fluorine atoms or HF molecules. whitman.edu

Key fragmentation principles include:

Cleavage of the weakest bonds is favored. orgchemboulder.com

The formation of stable carbocations or neutral radicals directs the fragmentation pathways. orgchemboulder.com

The molecular ion peak (M⁺) corresponds to the mass of the original molecule. docbrown.info

The table below shows a hypothetical fragmentation pattern for this compound based on general fragmentation rules for halogenated alkenes.

| m/z Value | Proposed Ion Fragment | Possible Neutral Loss |

| 96 | [C₃H₃F₃]⁺ | (Molecular Ion) |

| 77 | [C₃H₃F₂]⁺ | F |

| 76 | [C₃H₂F₂]⁺ | HF |

| 57 | [C₃H₂F]⁺ | F + HF |

| 41 | [C₃H₅]⁺ | F₃ (unlikely direct loss) |

This table is illustrative. Actual fragmentation is determined experimentally.

High-resolution mass spectrometry (HRMS) can determine the mass of fragments with very high precision, allowing for the calculation of the exact elemental formula for each fragment, which is invaluable for confirming structural assignments.

X-ray Crystallography

For derivatives of this compound that are crystalline solids at an accessible temperature, single-crystal X-ray crystallography provides the most definitive structural information. This technique maps the electron density in a crystal, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. mdpi.com It is the gold standard for determining the absolute and relative stereochemistry of a molecule. beilstein-journals.org

While obtaining a suitable single crystal of the gaseous this compound itself is challenging, its solid derivatives are frequently analyzed using this method. researchgate.net For example, X-ray diffraction has been successfully used to determine the structures of various fluorine-functionalized compounds, confirming the connectivity and stereochemistry proposed by spectroscopic methods. mdpi.comresearchgate.net

| Parameter | Information Provided by X-ray Crystallography |

| Connectivity | Unambiguous mapping of the atomic connections. |

| Bond Lengths | Precise measurement of distances between bonded atoms (e.g., C=C, C-F, C-H). |

| Bond Angles | Precise measurement of angles between adjacent bonds. |

| Stereochemistry | Definitive assignment of E/Z isomerism and chiral centers. |

| Conformation | The preferred spatial arrangement of atoms in the solid state. |

| Intermolecular Interactions | Reveals how molecules pack together in the crystal lattice. |

Computational Chemistry

Theoretical calculations, primarily using methods like Density Functional Theory (DFT), are a powerful complement to experimental techniques. mdpi.com Computational chemistry can be used to:

Predict Molecular Geometries: Optimize the structure of this compound to predict bond lengths and angles, which can be compared with experimental data. mdpi.com

Calculate Spectroscopic Properties: Predict NMR chemical shifts and coupling constants, which aids in the assignment of complex experimental spectra.

Determine Relative Energies: Calculate the relative stabilities of different isomers or conformers, helping to predict which form is most likely to be observed. researchgate.net

Model Reaction Pathways: Investigate potential reaction mechanisms and predict the distribution of products, providing insights that can be difficult to obtain experimentally. nih.gov

For example, DFT calculations at a level of theory such as B3LYP/6-311++G(d,p) can be used to model the structure and vibrational frequencies of fluoropropene derivatives. mdpi.com

Applications in Advanced Materials Science and Chemical Intermediates

Precursors for Specialty Fluoropolymers and Elastomers

Trifluoropropene isomers are key monomers in the synthesis of specialty fluoropolymers and elastomers. While direct homopolymerization of some of these isomers can be challenging, their copolymerization with other fluorinated or non-fluorinated monomers yields a diverse range of polymers with tailored properties. mdpi.comnih.gov For instance, 3,3,3-trifluoropropene (B1201522) (TFP) is utilized as a precursor for fluorinated silicones, which exhibit excellent chemical inertness and low glass transition temperatures. mdpi.com

The copolymerization of fluorinated propenes with monomers like vinylidene fluoride (B91410) (VDF), hexafluoropropylene (HFP), and chlorotrifluoroethylene (B8367) (CTFE) allows for the creation of amorphous fluoroelastomers or fluorothermoplastics. mdpi.comnih.gov These materials are noted for their flexibility and processing advantages over some traditional fluoropolymers. The incorporation of trifluoropropene units into the polymer backbone can be strategically used to modify the final properties of the material.

Research has also explored the synthesis of original fluorinated α,ω-diols from 3,3,3-trifluoropropene, which serve as foundational molecules for creating well-defined fluoropolymers. Furthermore, TFP has been used in the synthesis of fluorosurfactants, which are critical components in the emulsion polymerization of other fluoromonomers.

Development of Materials with Enhanced Chemical Resistance and Thermal Stability

A hallmark of fluoropolymers is their exceptional resistance to harsh chemical environments and high temperatures, and polymers derived from trifluoropropenes are no exception. The strong carbon-fluorine bonds within these materials contribute to their high thermal stability and chemical inertness. ontosight.airesearchgate.net

Studies on copolymers and terpolymers incorporating fluorinated propenes demonstrate good thermal stability. For example, copolymers based on 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) and other monomers have been shown to be either amorphous fluoroelastomers or fluorothermoplastics with good thermal stability in air. mdpi.comnih.gov The thermal decomposition temperature of these polymers often increases with their molecular weight. mdpi.com

The incorporation of trifluoropropene derivatives into polymer matrices has been shown to enhance both thermal stability and chemical resistance, making them suitable for producing durable components for demanding applications, such as in the electronics and automotive industries. chemimpex.comchemimpex.com These properties are crucial for applications where materials are exposed to aggressive chemicals, high temperatures, or both.

Below is a data table summarizing the thermal properties of some copolymers containing a fluorinated propene (1,1,3,3,3-pentafluoropropene - PFP) and vinylidene fluoride (VDF).

| Copolymer Composition (molar ratio) | Glass Transition Temperature (Tg) |

| Poly(VDF-co-PFP) (85:15) | -30 °C |

| Poly(VDF-co-PFP) (70:30) | -25 °C |

This data is illustrative and based on findings related to fluorinated propenes. Specific values for 1,1,2-Trifluoro-1-propene derived polymers may vary.

Role as Chemical Intermediates in Fine Chemical Synthesis

Beyond polymer science, trifluoropropenes serve as versatile intermediates in the synthesis of a variety of fine chemicals. Their unique reactivity allows them to be used as starting materials for other valuable fluorinated compounds. For instance, derivatives like 2-bromo-3,3,3-trifluoro-1-propene are key intermediates in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries, where the trifluoromethyl group can enhance biological activity and stability. chemimpex.comchemimpex.com

The double bond in trifluoropropene allows for a range of chemical transformations, including addition and substitution reactions, to introduce other functional groups into the molecule. This makes them valuable building blocks for creating complex molecular architectures. Their use as intermediates is also noted in the production of environmentally friendlier solvents and cleaning agents. chemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 1,1,2-Trifluoro-1-propene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Gas-phase fluorination of propene derivatives using catalysts like SbF₃ or HF/AlF₃ is a common approach. Systematic optimization requires Design of Experiments (DoE) to evaluate variables (temperature, pressure, catalyst loading). For example, fractional factorial designs can identify critical parameters, while response surface methodology refines optimal conditions. Validation via gas chromatography-mass spectrometry (GC-MS) ensures purity .

Q. How can spectroscopic techniques be employed to characterize the structural and electronic properties of this compound?

- Methodological Answer :

- ¹⁹F NMR : Assigns fluorine positions and confirms regioselectivity.

- IR Spectroscopy : Identifies C-F stretching vibrations (1000–1300 cm⁻¹) and monitors reaction progress.

- Mass Spectrometry : Determines molecular weight and fragmentation patterns.

Cross-referencing with NIST Chemistry WebBook data (e.g., enthalpy of formation, ΔfH°gas) enhances accuracy .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the reaction pathways of this compound in atmospheric degradation?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) predicts reaction intermediates and activation energies. Solvent effects are modeled using COSMO-RS. Validation involves comparing computed thermodynamic properties (e.g., Gibbs free energy) with experimental data from NIST .

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

- Methodological Answer : Conduct cross-validation using:

- Calorimetry : Bomb calorimetry measures ΔcH°gas (enthalpy of combustion).

- Computational Methods : High-level ab initio calculations (e.g., G4) refine theoretical values.

- Literature Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess data quality. For example, prioritize peer-reviewed studies over grey literature .

Q. What experimental design considerations are critical for assessing the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Controlled Reactor Studies : Simulate atmospheric conditions (UV light, O₃) to track byproduct formation via FTIR or GC-MS.

- Ecotoxicology Assays : Use Daphnia magna or algae to evaluate acute toxicity.

- Data Triangulation : Combine experimental results with computational predictions (e.g., QSAR models) to ensure robustness .

Methodological Frameworks for Rigorous Inquiry

Q. How can the PICO framework be applied to formulate research questions on this compound’s reactivity?

- Example :

- Population : Fluorinated alkenes.

- Intervention : Catalytic fluorination under varying pressures.

- Comparison : Alternative synthesis routes (e.g., electrochemical fluorination).

- Outcome : Yield optimization and byproduct reduction.

This structure ensures clarity and reproducibility .

Q. What strategies mitigate bias in qualitative studies on this compound’s safety protocols?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.